molecular formula C20H16FN5O B5861368 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone

Cat. No. B5861368
M. Wt: 361.4 g/mol
InChI Key: SLCWDPYVCAUCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone, also known as PD 166866, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. It belongs to the class of quinazoline-based tyrosine kinase inhibitors, which have been shown to be effective against a range of malignancies.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 involves the inhibition of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By blocking the activity of these enzymes, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 can disrupt the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on tyrosine kinases, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This can help to prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 is its specificity for tyrosine kinases, which allows it to target cancer cells while minimizing damage to healthy cells. However, like all experimental drugs, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 has some limitations. For example, it may not be effective against all types of cancer, and its efficacy may vary depending on the stage of the disease.

Future Directions

There are several future directions for research on 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866. One area of focus is the development of combination therapies that combine 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 with other drugs to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the potential use of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 in other diseases, such as inflammatory disorders and cardiovascular disease.
Conclusion
In conclusion, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 is a promising candidate for the treatment of certain types of cancer. Its specificity for tyrosine kinases, its ability to induce apoptosis and inhibit angiogenesis, and its potential for combination therapy make it an attractive target for further research. While there are some limitations to its use, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 represents an important step forward in the development of targeted cancer therapies.

Synthesis Methods

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 involves several steps, including the condensation of 4-fluoroaniline with ethyl 2-bromoacetate, followed by the reduction of the resulting ester to give the corresponding alcohol. The alcohol is then converted to the key intermediate, 3-(4-fluorophenyl)-2-hydroxyquinazoline, which is subsequently coupled with 4,6-dimethyl-2-aminopyrimidine to yield 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866.

Scientific Research Applications

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone 166866 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). This makes it a promising candidate for the treatment of certain types of cancer, including non-small cell lung cancer, breast cancer, and ovarian cancer.

properties

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c1-12-11-13(2)23-20(22-12)25-26-18(14-7-9-15(21)10-8-14)24-17-6-4-3-5-16(17)19(26)27/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCWDPYVCAUCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.